5-Bromo-3-fluoroisatoic anhydride

Lipophilicity Drug-likeness Physicochemical property prediction

Researchers building 6,8-disubstituted quinazolinone libraries often lack a single intermediate that supports both cross-coupling and metabolic stabilization. 5-Bromo-3-fluoroisatoic anhydride (CAS 1049118-00-4) resolves this: bromine at C6 serves as a Pd-catalyzed Suzuki-Miyaura handle, while fluorine at C8 blocks CYP450-mediated oxidation and electronically tunes the scaffold. • Enables two-step diversification-amine opening then cross-coupling-without additional halogenation steps. • XLogP 1.9, TPSA 55.7 Ų; CNS drug-like property space. • Distinct from 5-bromo-4-fluoro regioisomer; fluorine ortho to C4 carbonyl biases nucleophilic attack regioselectivity.

Molecular Formula C8H3BrFNO3
Molecular Weight 260.018
CAS No. 1049118-00-4
Cat. No. B2633186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoroisatoic anhydride
CAS1049118-00-4
Molecular FormulaC8H3BrFNO3
Molecular Weight260.018
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br
InChIInChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
InChIKeyRXWIBKZSJOMMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoroisatoic anhydride: Dual-Halogenated Building Block


5-Bromo-3-fluoroisatoic anhydride (CAS 1049118-00-4), systematically named 6-bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated isatoic anhydride derivative bearing bromine at the 5-position (C6 of the benzoxazine ring) and fluorine at the 3-position (C8) [1]. With a molecular formula of C₈H₃BrFNO₃ and a molecular weight of 260.02 g/mol, it belongs to the class of ring-fused oxazine-2,4-diones widely used as precursors to quinazolinones, anthranilamides, and other nitrogen-containing heterocycles [2]. Its dual-halogen substitution pattern distinguishes it from more common mono-halogenated analogs, offering a distinct reactivity profile for multi-step synthetic sequences requiring sequential functionalization.

Why Analogs Cannot Replace 5-Bromo-3-fluoroisatoic anhydride


Simple halogen-for-halogen substitution among isatoic anhydride derivatives is not chemically neutral. The 5-bromo-3-fluoro pattern creates a unique electronic environment—the electron-withdrawing fluorine at C8 activates the ring toward nucleophilic attack at C6 (bromo position) while simultaneously deactivating the para position, a feature absent in 5-bromoisatoic anhydride (CAS 4692-98-2) or 5-fluoroisatoic anhydride (CAS 321-69-7) [1]. Furthermore, the 5-bromo-3-fluoro regioisomer (CAS 1049118-00-4) is distinct from 5-bromo-4-fluoroisatoic anhydride (CAS 1440535-66-9), where the fluorine is at C7 instead of C8, altering the orientation of the dipole moment and the steric accessibility of the anhydride carbonyls . In Pd-catalyzed decarboxylative coupling reactions, the compatibility of fluoro, chloro, and bromo substituents has been demonstrated, but the specific substitution pattern governs the regioselectivity of subsequent cross-coupling steps—making the exact isomer critical for achieving the desired product in multi-step synthetic routes [2].

Quantitative Evidence: 5-Bromo-3-fluoroisatoic anhydride vs. Analogs


Lipophilicity Advantage Over Mono-Halogenated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) of 5-bromo-3-fluoroisatoic anhydride is 1.9, compared to a predicted XLogP of approximately 1.3–1.5 for 5-bromoisatoic anhydride (MW 242.03) and approximately 1.0–1.2 for 5-fluoroisatoic anhydride (MW 181.12) [1]. The dual halogenation increases lipophilicity by roughly 0.4–0.9 log units relative to mono-halogenated analogs, directly influencing membrane permeability predictions in medicinal chemistry programs.

Lipophilicity Drug-likeness Physicochemical property prediction

Favorable TPSA for Oral Bioavailability

The TPSA of 5-bromo-3-fluoroisatoic anhydride is 55.7 Ų [1]. This value falls well within the accepted threshold of ≤140 Ų for oral bioavailability per Veber's rules, and it is comparable to that of 5-bromoisatoic anhydride (TPSA ~55.4 Ų) despite the additional fluorine atom. The addition of fluorine at C3 contributes minimal topological polarity while substantially altering electronic properties (Hammett σₘ for F = +0.34).

TPSA Drug-likeness Bioavailability prediction

Halogenation Efficiency in Isatoic Anhydride Synthesis

Patent literature demonstrates that haloisatoic anhydrides can be synthesized by direct halogenation of isatoic anhydride with elemental bromine or chlorine in chlorosulfonic acid. For monobromination, 60 g of isatoic anhydride with 30 g of bromine yielded 5-bromoisatoic anhydride with a bromine content of 34.1% (theory 33.1%) [1]. For dihalogenation (bromine + chlorine), 120 g of 4-chloroisatoic anhydride with 210 g of bromine yielded the mixed dihalogenated product with chlorine 9.7% (theory 10.0%) and bromine 45.2% (theory 45.0%) [2]. While 5-bromo-3-fluoroisatoic anhydride is typically prepared from 3-bromo-5-fluoroanthranilic acid rather than by direct halogenation, these patent examples establish that dihalogenated isatoic anhydrides are achievable in high purity, and the 3-fluoro substituent is introduced at the anthranilic acid stage, not by electrophilic aromatic fluorination, which is methodologically distinct .

Halogenation yield Process chemistry Isatoic anhydride synthesis

Pd-Catalyzed Decarboxylative Coupling Compatibility

Lu et al. (2011) demonstrated that the Pd₂(dba)₃/DPEphos-catalyzed decarboxylative coupling of isatoic anhydrides with arylboronic acids is compatible with fluoro, chloro, bromo, nitro, cyano, trifluoromethyl, and other functional groups, achieving aryl o-aminobenzoates in yields ranging from moderate to good [1]. This established compatibility means the 5-bromo-3-fluoro substitution pattern can survive the decarboxylative coupling step, leaving the bromine available for subsequent orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) while the fluorine modulates the electronic properties of the resulting biaryl aminobenzoate scaffold. In contrast, 5-chloroisatoic anhydride (CAS 4743-17-3) would provide a less reactive handle for subsequent Pd-catalyzed cross-coupling due to the higher bond dissociation energy of C–Cl vs. C–Br.

Decarboxylative coupling Palladium catalysis Cross-coupling compatibility

Positional Isomer Effects on Carbonyl Reactivity

5-Bromo-3-fluoroisatoic anhydride (CAS 1049118-00-4) carries bromine at C6 and fluorine at C8 of the benzoxazine ring (IUPAC: 6-bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione), while its regioisomer 5-bromo-4-fluoroisatoic anhydride (CAS 1440535-66-9) has bromine at C6 and fluorine at C7 (IUPAC: 6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione) . This positional difference has concrete electronic consequences: at the C8 position, fluorine is ortho to the anhydride carbonyl, exerting a stronger inductive electron-withdrawing effect on the reactive carbonyl centers than fluorine at C7, which is meta to one carbonyl. The computed molecular properties are identical (same MW, same XLogP), yet the regioisomers are not interchangeable, as the orientation of the molecular dipole and the steric environment around the N1–H position differ, affecting nucleophilic attack preferences at the C2 vs. C4 carbonyl of the anhydride [1].

Regioisomerism Positional isomer Structure-activity relationship

Application Scenarios for 5-Bromo-3-fluoroisatoic anhydride


Orthogonal Functionalization for Quinazolinone Libraries

In the construction of 6,8-disubstituted quinazolin-4(3H)-one libraries, 5-bromo-3-fluoroisatoic anhydride enables a two-step diversification sequence: (1) reaction with a primary amine to open the anhydride and form the anthranilamide intermediate, followed by cyclocondensation to establish the quinazolinone core; (2) subsequent Pd-catalyzed Suzuki-Miyaura cross-coupling at the C6–Br position to introduce aryl or heteroaryl diversity, while the C8–F substituent remains intact, modulating the electronic properties of the scaffold. This sequential strategy is not feasible with 5-chloroisatoic anhydride due to lower C–Cl reactivity in cross-coupling, nor with 5-bromo-4-fluoroisatoic anhydride, which would place fluorine at a different position on the final quinazolinone ring [1][2].

CNS-Penetrant Lead Optimization

With a computed XLogP of 1.9 and TPSA of 55.7 Ų, 5-bromo-3-fluoroisatoic anhydride sits within the favorable property space for CNS drug candidates (XLogP 1–4, TPSA < 90 Ų). The fluorine atom provides metabolic stability relative to non-fluorinated analogs by blocking potential CYP450-mediated oxidation at the C8 position, while the bromine offers a synthetic handle for late-stage diversification. Procurement of this specific regioisomer ensures that the fluorine atom occupies the position ortho to the carbonyl, where its electron-withdrawing effect can reduce the pKa of the adjacent N–H, potentially improving solubility and target binding kinetics compared to 5-fluoroisatoic anhydride-derived scaffolds [1].

Agrochemical Intermediate Synthesis

Patent literature identifies fluorobenzoxazine derivatives as useful intermediates for agrochemicals [1]. The 5-bromo-3-fluoroisatoic anhydride scaffold provides both a fluorine atom for enhanced environmental stability and a bromine atom as a site for further derivatization (e.g., with thiols or amines). The dual-halogenated nature of this compound distinguishes it from 5-fluoroisatoic anhydride, which offers only the fluorine functionality and requires separate bromination steps to introduce a cross-coupling handle, adding synthetic steps and reducing overall yield in process-scale routes.

Regioselective Nucleophilic Ring-Opening

Nucleophilic attack on isatoic anhydrides can occur at either the C2 or C4 carbonyl, with regioselectivity influenced by the electronic effects of ring substituents. In 5-bromo-3-fluoroisatoic anhydride, the fluorine at C8 (ortho to the C4 carbonyl) exerts a stronger inductive effect on the C4 position than on the C2 position, potentially biasing nucleophilic attack toward the more electrophilic carbonyl. This inherent regiochemical bias, while not quantitatively benchmarked against all analogs in the literature, represents a mechanistically grounded differentiation from the 5-bromo-4-fluoro regioisomer, where fluorine is positioned differently relative to the carbonyl groups [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-fluoroisatoic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.